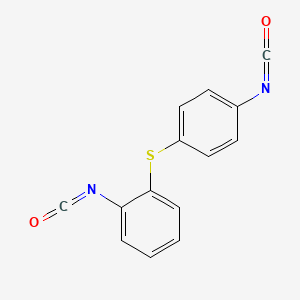

2,4'-Diisocyanatodiphenyl sulfide

Description

Significance of Diisocyanates in Advanced Materials Science

Diisocyanates are fundamental building blocks in the creation of high-performance polymers that are integral to numerous applications, from coatings and adhesives to foams and elastomers. americanchemistry.comamericanchemistry.com Their importance stems from the reactivity of the isocyanate group with compounds containing active hydrogen atoms, such as alcohols and amines, leading to the formation of urethane (B1682113) and urea (B33335) linkages, respectively. tandfonline.comulprospector.com

Polymeric Systems Derived from Isocyanates

The reaction of diisocyanates with diols or polyols results in the formation of polyurethanes, a versatile class of polymers with a wide range of properties. pflaumer.comnih.gov By carefully selecting the diisocyanate and polyol components, materials can be engineered with tailored characteristics, including flexibility, hardness, and resistance to abrasion and chemicals. pflaumer.com The two primary classes of diisocyanates are aromatic and aliphatic. pflaumer.compcimag.com Aromatic diisocyanates, such as Toluene (B28343) diisocyanate (TDI) and Methylene (B1212753) diphenyl diisocyanate (MDI), are known for their high reactivity and are widely used in applications like flexible and rigid foams. americanchemistry.compatsnap.com Aliphatic diisocyanates, on the other hand, offer superior UV stability, making them suitable for exterior coatings. patsnap.com

Role of Structural Isomerism in Diisocyanate Reactivity

The spatial arrangement of the isocyanate groups on the aromatic rings, known as structural isomerism, plays a crucial role in determining the reactivity of a diisocyanate. numberanalytics.com For instance, in MDI, the isocyanate groups can be positioned at the 4,4'-, 2,4'-, or 2,2'- positions. The 4,4'-MDI isomer is symmetrical, while the 2,4'-MDI and 2,2'-MDI isomers are asymmetrical. This asymmetry leads to differential reactivity of the two isocyanate groups. researchgate.netepa.gov The isocyanate group in the para-position (4-position) is generally more reactive than the one in the ortho-position (2-position) due to steric hindrance and electronic effects. epa.gov This difference in reactivity can be exploited to control the polymerization process and the final properties of the polymer.

Unique Aspects of Sulfur Incorporation in Aromatic Diisocyanates

The introduction of a sulfur atom as a bridging element between the two aromatic rings in a diisocyanate, as seen in 2,4'-Diisocyanatodiphenyl sulfide (B99878), imparts distinct electronic and structural characteristics compared to its oxygen or methylene-bridged counterparts.

Influence of the Sulfide Linkage on Electronic Structure

The presence of the sulfide bridge (-S-) influences the electronic properties of the diisocyanate molecule. Sulfur is less electronegative than oxygen and has available d-orbitals, which can affect the electron density distribution across the aromatic rings and on the isocyanate groups. acs.org This can, in turn, influence the reactivity of the isocyanate groups. The sulfur atom can participate in delocalization of electrons, potentially altering the electrophilicity of the isocyanate carbons.

Comparative Analysis with Oxygen and Methylene Bridged Diisocyanates

To understand the unique contribution of the sulfide linkage, it is useful to compare it with other common bridging groups like ether (-O-) and methylene (-CH2-).

| Bridging Group | Diisocyanate Example | Key Characteristics |

| Sulfide (-S-) | 2,4'-Diisocyanatodiphenyl sulfide | Potential for altered electronic effects and reactivity due to sulfur's polarizability and d-orbitals. |

| Ether (-O-) | 4,4'-Diisocyanatodiphenyl ether | The oxygen atom is more electronegative than sulfur, influencing the electron density on the aromatic rings differently. |

| Methylene (-CH2-) | 2,4'-Diphenylmethane diisocyanate (2,4'-MDI) | Provides a flexible linkage between the aromatic rings, affecting the overall conformation and properties of the resulting polymers. |

The reactivity of the isocyanate groups in these different diisocyanates is influenced by the nature of the bridging group. For instance, studies on MDI isomers have shown that the reactivity of the isocyanate group in the para-position is significantly higher than that of the ortho-positioned isocyanate group. epa.gov Similar effects would be anticipated in the sulfur and oxygen-bridged analogs, with the specific electronic influence of the heteroatom modulating this reactivity difference.

Historical Context of Sulfur-Containing Organic Compounds in Polymer Synthesis

Sulfur has a long history in polymer chemistry, most famously in the vulcanization of rubber, where sulfur cross-links polymer chains to improve mechanical properties. wikipedia.org Beyond this, elemental sulfur has been explored as a comonomer in a process termed "inverse vulcanization" to create high sulfur content polymers. rsc.org The incorporation of sulfur atoms into polymer backbones is known to enhance various properties, including mechanical strength, thermal stability, and optical characteristics. rsc.org Sulfur-containing polymers, such as poly(thiocarbonate)s and poly(thioester)s, are also gaining attention for their potential degradability. rsc.org The synthesis of sulfur-containing diisocyanates like this compound represents a continuation of this trend, aiming to leverage the unique properties of sulfur to create novel and high-performance polyurethane materials. google.com

Structure

3D Structure

Propriétés

Numéro CAS |

75790-87-3 |

|---|---|

Formule moléculaire |

C14H8N2O2S |

Poids moléculaire |

268.29 g/mol |

Nom IUPAC |

1-isocyanato-2-(4-isocyanatophenyl)sulfanylbenzene |

InChI |

InChI=1S/C14H8N2O2S/c17-9-15-11-5-7-12(8-6-11)19-14-4-2-1-3-13(14)16-10-18/h1-8H |

Clé InChI |

QEROATAKCLNWHV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)N=C=O)SC2=CC=C(C=C2)N=C=O |

Origine du produit |

United States |

Reaction Mechanisms and Kinetics of 2,4 Diisocyanatodiphenyl Sulfide

Reactivity of Isocyanate Groups in Asymmetric Diisocyanates

Asymmetric diisocyanates, such as 2,4'-Diisocyanatodiphenyl sulfide (B99878), are characterized by isocyanate groups (-NCO) situated in chemically non-equivalent positions. This inherent asymmetry leads to a notable difference in their reaction rates, a phenomenon critical for controlling polymer structure and properties.

Differential Reactivity of Isocyanate Moieties

In 2,4'-Diisocyanatodiphenyl sulfide, the isocyanate group at the 4'-position (para-position relative to the sulfide bridge) is significantly more reactive than the group at the 2-position (ortho-position). This differential reactivity is a well-documented characteristic of asymmetrically substituted aromatic diisocyanates. For instance, in the analogous compound 2,4'-Methylene diphenyl diisocyanate (2,4'-MDI), the isocyanate group in the para-position is approximately four to six times more reactive than the ortho-positioned group when reacting with various alcohols. epa.gov This disparity allows for selective reactions; under controlled conditions, the more reactive 4'-NCO group can react first, which is a key principle in the synthesis of specific polymer architectures. The reactivity order for isocyanate groups generally follows the sequence: para-aromatic > ortho-aromatic > primary aliphatic > secondary aliphatic. semanticscholar.org

Steric and Electronic Influences on Reaction Rates

The varied reactivity of the isocyanate groups in this compound is primarily attributed to a combination of steric and electronic factors.

Steric Influences: The isocyanate group at the 2-position is subject to considerable steric hindrance from the bulky diphenyl sulfide structure. The proximity of the adjacent phenyl ring and the sulfur atom restricts access for incoming nucleophiles, such as the hydroxyl group of an alcohol. This spatial obstruction raises the activation energy for the reaction at the 2-position, thereby slowing its rate. In contrast, the 4'-isocyanate group is sterically unhindered, allowing for easier nucleophilic attack and consequently, a faster reaction rate. wikipedia.org

Electronic Influences: The electronic nature of the diphenyl sulfide bridge and the relative positions of the NCO groups also play a crucial role. The sulfide (-S-) bridge can influence the electron density of the aromatic rings. Aromatic rings are generally electron-withdrawing, which increases the partial positive charge on the carbonyl carbon of the isocyanate group, making it more electrophilic and reactive. semanticscholar.org Quantum chemical calculations performed on the analogous 2,4'-MDI molecule show that differences in the calculated partial positive charges on the carbonyl carbon atoms of the two isocyanate groups correlate with their observed reactivities. epa.gov The isocyanate group with the higher partial positive charge exhibits greater reactivity. This electronic differentiation, combined with steric effects, provides a comprehensive explanation for the observed reaction kinetics.

Polyaddition Reactions with Nucleophiles

Isocyanate groups are highly electrophilic and readily undergo polyaddition reactions with a variety of nucleophiles. semanticscholar.org The most significant of these reactions in polymer chemistry is the formation of polyurethanes through reaction with hydroxyl-containing compounds.

Urethane (B1682113) Formation with Hydroxyl-Containing Compounds

The reaction between a diisocyanate and a diol or polyol yields a polyurethane. This process involves the nucleophilic addition of the alcohol's hydroxyl group (-OH) to the electrophilic carbonyl carbon of the isocyanate group (-NCO), resulting in the formation of a urethane linkage (-NH-CO-O-).

Uncatalyzed Reaction Kinetics

In the absence of a catalyst, the reaction between an isocyanate and an alcohol proceeds at a moderate rate, which is highly dependent on the structure of the reactants, the solvent, and the temperature. The reaction is typically second-order, being first-order with respect to both the isocyanate and the alcohol concentration.

Kinetic studies on the uncatalyzed reaction of the structurally similar 2,4'-MDI with various primary and secondary alcohols provide valuable insight. The data clearly show that the reactivity of the para-positioned isocyanate group (k₁) is substantially higher than that of the ortho-positioned group (k₂). Furthermore, the structure of the alcohol also impacts the reaction rate, with primary alcohols reacting faster than more sterically hindered secondary alcohols. researchgate.net

| Alcohol | k₁ (para-NCO) (×10⁻³ min⁻¹) | k₂ (ortho-NCO) (×10⁻³ min⁻¹) | Reactivity Ratio (k₁/k₂) |

|---|---|---|---|

| 1-Propanol | 10.1 | 2.1 | 4.8 |

| 2-Propanol | 2.1 | 0.4 | 5.3 |

| 1-Hexanol | 12.2 | 2.2 | 5.5 |

| 2-Hexanol | 2.5 | 0.5 | 5.0 |

| 3-Hexanol | 2.2 | 0.4 | 5.5 |

Catalytic Effects on Urethane Linkage Formation

The rate of urethane formation can be significantly accelerated by the use of catalysts. Common catalysts include tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate, DBTDL). scite.aigoogle.com These catalysts can operate through different mechanisms, such as activating the isocyanate group, activating the hydroxyl group, or facilitating a concerted reaction pathway with lower activation energy. wernerblank.com

Computational studies have quantified the dramatic effect of catalysts on the energy barrier of the urethane formation reaction. For the model reaction of phenyl isocyanate and methanol, the activation energy is significantly reduced in the presence of a catalyst compared to the catalyst-free system. mdpi.comresearchgate.net This reduction in the energy barrier leads to a substantial increase in the reaction rate, making catalytic processes essential for most industrial polyurethane production. In the case of asymmetric diisocyanates, catalysts can also influence the relative reactivity of the two NCO groups, sometimes leveling off their reactivities. researchgate.net

| System | Catalyst | Activation Energy (ΔE₀) (kJ/mol) |

|---|---|---|

| Catalyst-Free | None | 133.5 |

| Catalyzed | 1,4-diazabicyclo[2.2.2]octane (DABCO) | 22.6 |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | 19.7 |

Urea (B33335) Formation with Amine-Containing Compounds

The reaction of isocyanates with primary or secondary amines is a fundamental step-growth polymerization process that yields polyurea. The isocyanate groups (-NCO) of this compound are electrophilic and readily react with nucleophilic amine groups (-NH₂ or -NHR).

The mechanism involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of the isocyanate group. This results in the formation of a transient zwitterionic intermediate, which quickly rearranges through a proton transfer to form a stable urea linkage (-NH-CO-NH-). This reaction is typically rapid and highly exothermic. researchgate.netmdpi.com The reaction proceeds without the need for a catalyst and is generally carried out in a suitable inert solvent. commonorganicchemistry.com The kinetics of this reaction are typically second-order, being first-order with respect to both the isocyanate and the amine concentrations. ebrary.net However, specific kinetic parameters for this compound are not extensively detailed in publicly available literature.

The general reaction can be represented as:

Step 1: Nucleophilic attack O=C=N-R-S-R'-N=C=O + R''-NH₂ → O=C(-)-N(-)-R-S-R'-N=C=O + R''-NH₃(+)

Step 2: Proton Transfer O=C(-)-N(-)-R-S-R'-N=C=O + R''-NH₃(+) → O=C(NH-R'')-NH-R-S-R'-N=C=O

This process can continue at the other isocyanate group to build a polymer chain. The reaction is essentially diffusion-controlled and does not require a catalyst. ebrary.net

| Parameter | Typical Condition | Rationale/Notes |

|---|---|---|

| Reactants | Diisocyanate (e.g., this compound) and a primary or secondary diamine. | Forms the basis of the polyurea polymer backbone. researchgate.net |

| Solvent | Aprotic, inert solvents such as DMF, THF, or DCM. commonorganicchemistry.com | Prevents side reactions with the solvent. |

| Temperature | Typically ambient room temperature (RT). | The reaction is highly exothermic and proceeds rapidly without heating. commonorganicchemistry.com |

| Catalyst | Generally not required. commonorganicchemistry.com | The reaction between an amine and an isocyanate is one of the fastest in polyurethane and polyurea chemistry. ebrary.net |

Cyclotrimerization and Isocyanurate Ring Formation

Isocyanate groups can undergo a cyclotrimerization reaction to form a highly stable, six-membered heterocyclic structure known as an isocyanurate ring (a triazine-2,4,6-trione). This reaction is a key method for creating cross-linked, network polymers, often referred to as polyisocyanurates (PIR), which exhibit enhanced thermal stability and flame retardancy. tue.nltandfonline.com

The cyclotrimerization of this compound would involve the reaction of three of its isocyanate groups (from different molecules) to form these cross-linking rings. The process is not spontaneous and requires a catalyst. tandfonline.com The mechanism, particularly with basic catalysts, is believed to proceed via a stepwise anionic polymerization pathway. rsc.org A nucleophilic catalyst initiates the reaction by attacking the carbonyl carbon of an isocyanate molecule, creating an anionic intermediate. This intermediate then sequentially adds two more isocyanate molecules before cyclizing to form the stable isocyanurate ring and regenerating the catalyst. acs.orgnih.gov

The reaction kinetics can be complex, and the rate can vary from first to third order with respect to the isocyanate concentration, depending on the catalyst and reaction conditions. rsc.org Stepwise heating is often employed to control the reaction rate and prevent side reactions. tandfonline.com

| Catalyst Class | Specific Examples | Typical Conditions | Reference |

|---|---|---|---|

| Tertiary Amines | Triethylamine, 1,4-diazabicyclo[2.2.2]octane (DABCO) | Used alone or in synergy with other catalysts. | tandfonline.comrsc.org |

| Alkali Metal Carboxylates | Potassium acetate, Sodium benzoate | Often used in solution with solvents like dimethylformamide. | tandfonline.com |

| Organometallic Compounds | Tin carboxylates (e.g., dibutyltin dilaurate), Titanium compounds | Effective at promoting both urethane and isocyanurate formation. | tandfonline.comrsc.org |

| Onium Salts | Tetraalkylammonium or phosphonium cyanates/hydroxides | Highly reactive, often used in aprotic solvents. | researchgate.net |

| Phosphines | Triethyl phosphine | Can also catalyze dimerization as a side reaction. | tandfonline.com |

Role of the Sulfide Linkage in Reaction Pathways

The thioether (sulfide) bridge in this compound is a critical structural feature that influences the molecule's reactivity and the properties of the resulting polymers.

Potential for Sulfur-Mediated Side Reactions

The sulfide linkage (-S-) is generally a stable functional group. However, the lone pairs of electrons on the sulfur atom can potentially interact with other reactants or catalysts under certain polymerization conditions. While specific side reactions for this compound are not widely documented, general chemical principles of thioethers suggest potential pathways. For instance, strong oxidizing conditions could lead to the oxidation of the sulfide to a sulfoxide (B87167) or sulfone. Furthermore, certain Lewis acidic catalysts used in isocyanate chemistry could potentially coordinate with the sulfur atom, possibly altering the reactivity of the adjacent isocyanate groups. However, compared to the high reactivity of the isocyanate groups themselves, these sulfur-mediated side reactions are generally considered less probable under standard polyurea or polyurethane synthesis conditions.

Stability of the Sulfide Bond Under Polymerization Conditions

The carbon-sulfur (C-S) bond in an aromatic thioether like diphenyl sulfide is robust. Aromatic sulfides exhibit significant thermal stability. researchgate.netresearchgate.net Studies on related polymers like poly(phenylene sulfide ether) indicate that the sulfide linkage is stable at temperatures up to around 180°C during polymerization, with degradation and side reactions occurring at higher temperatures. researchgate.net This contrasts with disulfide (S-S) bonds, which have lower bond dissociation energies (around 60 kcal/mol) and can be vulnerable to cleavage under various polymerization conditions, including the presence of nucleophiles or bases. rsc.org Therefore, the monosulfide bond in this compound is expected to remain stable and intact during the typical temperature regimes used for urea formation and isocyanurate cyclotrimerization, ensuring the integrity of the polymer backbone.

Dynamic Covalent Chemistry Involving Sulfur

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for material self-healing, reprocessing, and adaptation. nih.gov Sulfur-containing functional groups, particularly disulfides and thioesters, are prominent in DCC. researchgate.net

Polysulfide metathesis is a dynamic exchange reaction involving the cleavage and reformation of sulfur-sulfur bonds within polysulfide chains (R-Sₓ-R', where x ≥ 2). monash.edu This process is often catalyzed by amines or initiated by heat or light and is a key mechanism for the dynamic properties of sulfur-rich polymers. monash.eduyoutube.com The reaction allows for the rearrangement of the polymer network without net bond cleavage, a characteristic feature of vitrimers.

It is crucial to note that this compound contains a monosulfide (thioether, C-S-C) linkage, not a polysulfide (C-S-S-C) linkage. A simple thioether bond does not undergo polysulfide metathesis. While dynamic covalent chemistry involving C-S bonds has been explored in specific systems like thioorthoesters or through reversible arylation, these mechanisms are distinct and not characteristic of the stable diphenyl sulfide structure under typical polymerization conditions. researchgate.net

Thiol-Polysulfide Exchange Reactions

There is no specific data in the reviewed scientific literature concerning thiol-polysulfide exchange reactions involving this compound.

However, the isocyanate groups of this compound would be expected to react readily with thiols. This reaction, often categorized as a "click" reaction due to its efficiency and high yield, involves the nucleophilic addition of a thiol to the electrophilic carbon of the isocyanate group (-N=C=O) to form a thiocarbamate (or thiourethane) linkage (-NH-C(=O)-S-). researchgate.netcurtin.edu.aursc.org This process is distinct from a thiol-disulfide exchange, which involves the swapping of thiol components in a disulfide bond (-S-S-).

The reaction between a thiol and an isocyanate can be catalyzed by bases, which deprotonate the thiol to form a more nucleophilic thiolate anion. researchgate.net The kinetics of such reactions are generally rapid. curtin.edu.auresearchgate.net While this describes the general reactivity of isocyanates, specific kinetic parameters, rate constants, and the influence of the sulfide bridge and substituent positions in this compound have not been experimentally determined or reported.

Theoretical Studies on Reaction Mechanisms

No specific theoretical studies, quantum chemical calculations, or computational models for the reaction mechanisms of this compound were found in the public scientific literature. Research in this area tends to focus on more common isocyanates like phenyl isocyanate or industrially significant diisocyanates. The following sections describe the methodologies that would be applied if such a study were undertaken.

Quantum Chemical Calculations of Transition States and Energy Profiles

Specific quantum chemical calculations detailing the transition states and energy profiles for reactions of this compound are not available.

Generally, quantum chemical methods such as Density Functional Theory (DFT) are employed to investigate reaction mechanisms. chemrxiv.orgmdpi.com For a reaction involving an isocyanate, these calculations would model the approach of a reactant (e.g., a thiol) to one of the isocyanate groups on the this compound molecule.

The process would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State (TS) Search: Locating the highest energy point along the lowest energy reaction pathway. This TS structure represents the energetic barrier that must be overcome for the reaction to proceed.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for reactants/products/intermediates and a first-order saddle point for a TS) and calculating zero-point vibrational energies (ZPVE).

Energy Profile Construction: Plotting the relative energies of the reactants, transition state(s), intermediates, and products to visualize the reaction pathway and determine activation energies and reaction enthalpies.

Such calculations would provide insight into how the electronic structure of this compound, including the influence of the sulfur atom and the relative positions of the isocyanate groups, affects the reaction barrier.

Computational Modeling of Intermediate Species

There is a lack of specific computational models for intermediate species formed during reactions of this compound.

In the context of a thiol-isocyanate reaction, the process is often considered a concerted, one-step mechanism without a stable intermediate. nih.gov However, computational modeling can be used to explore the potential for short-lived intermediates or to model pre-reaction complexes where the reactants are associated before passing through the transition state. chemrxiv.org

Should a reaction involving this compound proceed through a stepwise mechanism, computational modeling would be crucial for:

Identifying Intermediates: Locating potential energy minima on the reaction pathway between the reactants and the transition state or between a transition state and the products.

Characterizing Structure: Determining the bond lengths, angles, and charge distribution of the intermediate species.

Assessing Stability: Calculating the energy of the intermediate relative to the reactants and products to understand its lifetime and potential for isolation or further reaction.

Without dedicated studies on this compound, any discussion of its specific intermediates remains speculative.

Polymerization Science and Materials Derived from 2,4 Diisocyanatodiphenyl Sulfide

Polyurethane Chemistry

Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. The properties of the resulting material are highly dependent on the specific structures of the monomers used. The incorporation of 2,4'-Diisocyanatodiphenyl sulfide (B99878) into a polyurethane backbone is expected to impart distinct characteristics due to its isomeric asymmetry and the presence of a sulfur atom.

Structure-Property Relationships in Polyurethanes

The relationship between the molecular structure of the constituent monomers and the macroscopic properties of the final polyurethane is a fundamental concept in polymer science. The hard segments, formed by the diisocyanate and a chain extender, and the soft segments, typically a long-chain polyol, arrange themselves into micro-domains, a phenomenon known as phase separation. This morphology dictates the polymer's mechanical and thermal properties.

For polyurethanes derived from 2,4'-Diisocyanatodiphenyl sulfide, the following structure-property relationships can be anticipated:

Thermal Properties : The asymmetric nature of the 2,4'-diisocyanate is likely to disrupt the packing efficiency of the hard segments. Compared to a symmetric isomer like 4,4'-diisocyanatodiphenyl sulfide, this would lead to a lower degree of crystallinity in the hard domains. This reduced crystallinity generally results in lower melting temperatures and potentially lower glass transition temperatures for the hard segment. Studies on other asymmetric diisocyanates have shown that they can lead to a partial mixing of the hard and soft segments. researchgate.net

Mechanical Properties : The mechanical strength of polyurethanes is largely attributed to the physical crosslinking provided by the hard segment domains. While the aromatic rings in this compound would contribute to rigidity, the asymmetry might lead to a less organized hard domain structure, potentially resulting in a lower tensile strength and modulus compared to polyurethanes made from highly symmetric diisocyanates like 4,4'-MDI. mdpi.com However, the presence of the flexible sulfide bond could enhance elastomeric properties.

Adhesion and Refractive Index : The sulfur atom in the diisocyanate backbone is expected to enhance certain properties. Research on sulfur-containing polyurethanes has indicated that the presence of sulfide linkages can lead to improved adhesive strength, particularly to metals, and a higher refractive index compared to their non-sulfur-containing counterparts. researchgate.net

Influence of Isomeric Diisocyanates on Polymer Architecture

The isomeric placement of the isocyanate (-NCO) groups on the diphenyl sulfide backbone has a profound impact on the resulting polymer architecture. Commercial diisocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) exist in different isomeric forms (e.g., 4,4'-MDI, 2,4'-MDI, and 2,2'-MDI). wikipedia.org

The 4,4'- isomer is highly symmetric and linear, which facilitates efficient packing and hydrogen bonding between polymer chains. This leads to well-defined hard segment domains and often results in polymers with high crystallinity, high modulus, and excellent thermal stability. mdpi.com

In contrast, the 2,4'- isomer, as in this compound, is asymmetric. This asymmetry introduces "kinks" or irregularities into the polymer chain. The consequences for the polymer architecture include:

Reduced Chain Packing and Crystallinity : The irregular structure hinders the ability of the polymer chains to pack into ordered, crystalline lattices. paint.org

Weaker Hard Segment Domains : The disruption in packing leads to less cohesive and less-ordered hard segment domains. This can increase the miscibility between the hard and soft phases. researchgate.net

Different Reactivity : The two isocyanate groups in the 2,4'- position exhibit different reactivities due to their different electronic and steric environments. The -NCO group at the 4-position is generally more reactive than the group at the 2-position, which is sterically hindered by the adjacent phenyl ring. This reactivity difference can be controlled by temperature and catalysts to influence the polymerization process and the final polymer structure.

This isomeric effect allows for the fine-tuning of polyurethane properties. By using an asymmetric diisocyanate like this compound, it is possible to create thermoplastic polyurethanes with greater flexibility, improved solubility, and lower processing temperatures than those made with purely symmetric diisocyanates.

Crosslinking Mechanisms in Polyurethane Networks

Crosslinking transforms thermoplastic polyurethane chains into a thermoset network, enhancing properties such as chemical resistance, thermal stability, and mechanical strength. pcimag.com Crosslinking in polyurethanes can be achieved in several ways:

Allophanate (B1242929) and Biuret (B89757) Linkages : Isocyanate groups can react with the urethane (B1682113) and urea (B33335) groups already formed in the polymer chain, especially at elevated temperatures or in the presence of specific catalysts. This creates allophanate (from urethane) and biuret (from urea) crosslinks. This is a common method for creating crosslinked networks when an excess of isocyanate is used.

Use of Polyfunctional Monomers : Incorporating a polyol or polyamine with a functionality greater than two (e.g., a triol) into the polymerization mixture will create covalent branch points, leading to a three-dimensional network. researchgate.net

External Crosslinkers : After the polyurethane has been formed, external crosslinking agents can be added that react with functional groups on the polymer backbone. paint.orgpcimag.com

For polyurethanes containing this compound, the sulfide linkage itself can potentially be a site for secondary reactions or influence the crosslinking process. For instance, oxidation of the sulfide to a sulfoxide (B87167) or sulfone could alter the polarity and reactivity of the surrounding groups. Additionally, the formation of dynamic covalent bonds, such as disulfide bonds, has been explored in creating recyclable crosslinked polymer networks. acs.org While the single sulfide in the monomer is stable, incorporating monomers with disulfide bonds could be a strategy to introduce re-processable crosslinks into the polyurethane network.

Polyimide Synthesis and Characteristics

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.net While traditionally synthesized from diamines and dianhydrides, an alternative route involves the reaction of diisocyanates with dianhydrides. This method avoids the formation of water as a byproduct, which can be advantageous in certain processing applications. researchgate.net

Diisocyanate-Derived Polyimide Formation

The synthesis of polyimides from a diisocyanate and a dianhydride proceeds through a one-step process, typically at elevated temperatures. The reaction involves the addition of the isocyanate group to the anhydride (B1165640) ring, followed by the elimination of carbon dioxide to form the stable five-membered imide ring. researchgate.netdtu.dk

The general reaction scheme for the formation of a polyimide from this compound and a generic dianhydride, such as pyromellitic dianhydride (PMDA), would be as follows:

The diisocyanate and dianhydride are reacted in a high-boiling aprotic solvent.

The reaction mixture is heated, leading to the formation of a seven-membered ring intermediate.

This intermediate is unstable and rapidly decarboxylates (loses CO2) to form the thermodynamically stable polyimide structure.

The use of this compound in this synthesis would result in a polyimide with a flexible sulfide linker and an asymmetric structure, which could enhance solubility and processability compared to rigid, symmetric polyimides. ukm.my

Imidization Characteristics and Polymer Chain Extension

Imidization is the chemical process of forming the imide ring. In the diisocyanate-dianhydride route, this occurs concurrently with polymerization as CO2 is eliminated. The completeness of the imidization reaction is crucial for achieving the desired thermal and chemical stability of the final polymer. The reaction can be monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of characteristic imide carbonyl peaks (~1780 and 1720 cm⁻¹). researchgate.net

Polymer Chain Extension refers to increasing the molecular weight of the polymer. In polyimide synthesis, achieving a high molecular weight is essential for good mechanical properties. The stoichiometry of the reactants (diisocyanate and dianhydride) must be carefully controlled to achieve a high degree of polymerization.

For polyimides derived from this compound, the asymmetric nature of the monomer could influence the imidization process and the final polymer architecture. The differing reactivity of the 2- and 4-position isocyanate groups might affect the rate of polymerization and the regularity of the resulting polymer chain. This irregularity, however, is often beneficial as it disrupts chain packing, which can significantly improve the solubility of the polyimide in organic solvents, making it easier to process into films, coatings, and fibers. nih.govnih.gov

Solvent Behavior and Processability of Polyimides

The practical application of high-performance polymers such as polyimides is fundamentally governed by their ability to be processed, which is closely tied to their solubility in various organic solvents. Polyimides synthesized from aromatic diisocyanates are renowned for their outstanding thermal stability; however, they frequently exhibit limited solubility, which can present significant challenges during processing. researchgate.netzeusinc.com The specific molecular architecture of the diisocyanate and dianhydride monomers is a determining factor in the solubility characteristics of the final polyimide.

In the case of polyimides derived from this compound, the incorporation of a flexible thioether linkage, combined with the meta-positioning of one of the isocyanate groups, can enhance solubility when compared to polyimides based on more rigid and linear aromatic diisocyanates. This improved solubility is a critical attribute for achieving desirable processability.

The selection of an appropriate solvent is of paramount importance throughout the polymerization process and in subsequent fabrication steps. High-boiling point aprotic polar solvents are frequently the solvents of choice for the synthesis of polyimides from diisocyanates. dtu.dkpsu.edu These solvents are effective at dissolving both the monomeric precursors and the resulting polyimide, thereby enabling the formation of polymers with high molecular weights.

Research into the synthesis of polyimides using a diisocyanate and a dianhydride in N-methyl-2-pyrrolidinone (NMP) has successfully yielded organo-soluble polyimides that also possess high thermal stability. dtu.dk The utilization of NMP within a one-step polymerization framework can facilitate an efficient pathway to producing polyimide materials with enhanced processing characteristics. dtu.dk Another effective strategy for improving the solubility of polyimides involves the incorporation of bulky or flexible moieties, such as the hexafluoroisopropylidene group from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), which serves to increase the free volume within the polymer chains. dtu.dk

The conversion of polyimide solutions into usable films is also highly contingent on the solvent system and the specific drying protocols employed. For instance, the thorough removal of high-boiling point solvents like NMP is essential for producing films that are both flexible and non-brittle. dtu.dk To this end, vacuum drying at elevated temperatures is often a necessary step to ensure the effective elimination of any residual solvent. dtu.dk

Interactive Data Table: Common Solvents for Polyimide Synthesis and Processing

| Solvent | Boiling Point (°C) | Characteristics |

| N-Methyl-2-pyrrolidinone (NMP) | 202 | An aprotic, polar solvent with strong dissolving capabilities for polyimides and their precursors. dtu.dk |

| Dimethylacetamide (DMAc) | 165 | A polar, aprotic solvent that is effective for dissolving a wide range of polymers, including polyimides. psu.edu |

| m-Cresol | 202 | This solvent can be utilized for the one-step, high-temperature polycondensation of polyimides. psu.edu |

| Chloroform | 61 | Capable of dissolving certain soluble polyimides at ambient temperatures. psu.edu |

| 1,4-Dioxane | 101 | While less common, some soluble polyimides have demonstrated solubility in this solvent. psu.edu |

Advanced Polymer Architectures

Copolymerization represents a highly effective and versatile approach for the precise tailoring of polymer properties through the incorporation of multiple, distinct monomer units within a single polymer chain. researchgate.net In the context of polymers derived from this compound, copolymerization can be strategically employed to augment key characteristics such as solubility and thermal stability, or to introduce novel functionalities.

The isocyanate functional groups of this compound are capable of reacting with a diverse array of comonomers. When synthesizing polyimides, for example, it can be copolymerized with other diisocyanates to finely adjust the properties of the final polyimide material. Furthermore, it can be utilized in the synthesis of other classes of polymers, such as polyurethanes, through its reaction with diols.

The inclusion of sulfur-containing monomers in copolymerization reactions is a well-established method for producing polymers with advantageous properties, including high refractive indices and robust mechanical strength. nih.gov The thioether linkage inherent to the this compound structure contributes to these desirable traits. The copolymerization of this monomer with other sulfur-containing monomers could pave the way for the development of materials with a high sulfur content and unique performance profiles.

Block copolymers, which are macromolecules composed of two or more distinct, covalently bonded polymer segments, possess the ability to self-assemble into highly ordered nanostructures. harth-research-group.orgwhiterose.ac.uk The synthesis of block copolymers that incorporate a segment derived from this compound has the potential to yield materials with novel morphologies and functionalities.

A variety of synthetic methodologies can be employed for the creation of block copolymers, including living polymerization techniques and the chemical coupling of pre-formed polymer blocks. researchgate.net For polymers based on diisocyanates, a prevalent strategy involves the use of a macroinitiator or a chain extender. For instance, a polymer with hydroxyl end-groups can be reacted with an excess of a diisocyanate such as this compound to generate a prepolymer that is terminated with isocyanate groups. This prepolymer can subsequently be reacted with another polymer that contains reactive functionalities (such as hydroxyl or amine groups) to form the final block copolymer.

The resulting nanostructure of the block copolymer is dictated by several factors, including the relative lengths of the constituent blocks, their chemical compositions, and the conditions under which the material is processed. The presence of the sulfur-containing, semi-flexible block derived from this compound would undoubtedly influence the self-assembly process, potentially giving rise to unique and well-defined nanodomains.

The bifunctional character of this compound renders it an excellent candidate as a monomer for the construction of cross-linked polymer networks and thermosetting materials. Thermosets are a class of polymers known for their superior thermal and chemical resistance.

The isocyanate groups of this monomer can react with a wide range of functional groups to create highly cross-linked, three-dimensional structures. For example, the reaction of this compound with polyols (compounds possessing multiple hydroxyl groups) results in the formation of polyurethane networks. The density of the cross-links, which is a key determinant of the mechanical and thermal properties of the thermoset, can be precisely controlled by adjusting the functionality of the polyol and the stoichiometric ratio of the reactants.

The intrinsic properties of this compound, including its thermal stability and the presence of the thioether linkage, can be effectively transferred to the resulting thermosetting polymer. The sulfur atom within the structure can also serve as a site for further chemical modifications or act as a point of enhanced interaction with various substrates or fillers. Notably, the use of poly(phenylene sulfide) fibers as a reinforcing filler in thermosetting compositions has been demonstrated to significantly improve the impact resistance of the final material. google.com

Integration of Sulfur-Based Functionality in Polymers

The thioether linkage present in polymers derived from this compound provides a reactive site that is amenable to post-polymerization modification. One of the most significant transformations that can be performed is the oxidation of the sulfide group (-S-) to a sulfonyl group (-SO2-). This chemical conversion has the ability to profoundly alter the properties of the polymer.

The introduction of the highly polar sulfonyl group into the polymer backbone can result in a number of beneficial changes, including:

Enhanced solubility in polar solvents.

An improvement in mechanical properties.

Modifications to the dielectric properties of the material.

While the oxidation of a sulfide to a sulfone is a well-understood chemical reaction, its application to a polymer requires a careful and considered approach. The choice of the oxidizing agent and the reaction conditions must be meticulously selected in order to prevent any degradation of the main polymer chain.

The direct copolymerization of olefins with sulfur dioxide is a known method for producing polysulfones, which underscores the desirable properties associated with the sulfone group in a polymer chain. researchgate.net Although this is a direct synthesis rather than a post-polymerization modification, it highlights the significant role that the sulfonyl functionality plays in the field of polymer science.

Interactive Data Table: Comparison of Sulfide and Sulfonyl Groups in Polymers

| Feature | Sulfide (-S-) | Sulfonyl (-SO2-) |

| Polarity | Less polar | Highly polar |

| Flexibility | Contributes to a flexible linkage | Results in a more rigid linkage |

| Interchain Interactions | Weaker intermolecular forces | Stronger dipole-dipole interactions |

| Thermal Stability | Generally possesses good thermal stability | Often leads to an enhancement of thermal stability |

Radical Ring-Opening Polymerization of Cyclic Sulfones

Radical ring-opening polymerization (rROP) is a versatile technique for the synthesis of polymers with heteroatoms in the main chain. This method is particularly advantageous for creating polymers that can be degraded under specific conditions. The polymerization of cyclic sulfones through a radical mechanism is an area of interest for producing polysulfones with unique architectures and properties.

The general mechanism of rROP of cyclic sulfones involves the radical-initiated opening of the sulfone ring, leading to the formation of a linear polymer chain containing sulfonyl groups. The propensity of a cyclic sulfone to undergo ring-opening polymerization is influenced by factors such as ring strain, the nature of substituents on the ring, and the stability of the resulting radical intermediates.

Research in this field has explored various derivatives of cyclic sulfones to facilitate polymerization. For instance, the introduction of exocyclic double bonds or vinyl groups can promote the ring-opening process. However, specific studies detailing the use of this compound as a co-monomer or initiator in the radical ring-opening polymerization of cyclic sulfones have not been identified.

Design of Polysulfones and Poly(sulfide-urethane/imide) Materials

The design of high-performance polymers such as polysulfones and poly(sulfide-urethane/imide) materials often involves the careful selection of monomers to achieve desired properties like thermal stability, mechanical strength, and chemical resistance. The incorporation of sulfide and sulfone linkages into the polymer backbone is a common strategy to enhance these characteristics.

Polysulfones: The synthesis of polysulfones typically involves the nucleophilic aromatic substitution reaction between a dihalodiaryl sulfone and a bisphenol. The properties of the resulting polysulfone can be tailored by varying the chemical structure of these monomers. While various dihalodiaryl sulfones are commercially available and extensively studied, the use of this compound as a precursor for synthesizing a polysulfone via a non-traditional route is not described in the available literature.

Poly(sulfide-urethane)s: Polyurethanes containing sulfide linkages are known for their good elastomeric properties and resistance to oils and chemicals. They are typically synthesized by the polyaddition reaction of a diisocyanate with a diol. The sulfide group can be introduced through either the diisocyanate or the diol monomer. Although the synthesis of various poly(sulfide-urethane)s has been reported, there are no specific examples found that utilize this compound as the diisocyanate component.

Poly(sulfide-imide)s: Polyimides are renowned for their exceptional thermal and chemical stability. The incorporation of sulfide linkages can further enhance their processability and introduce other desirable properties. The synthesis of poly(sulfide-imide)s generally proceeds through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid), followed by cyclodehydration. The sulfide moiety can be part of either the diamine or the dianhydride monomer. As with the other polymer classes, specific research detailing the use of a diisocyanate like this compound to create poly(sulfide-imide) structures has not been found.

Chemical Modification and Functionalization of 2,4 Diisocyanatodiphenyl Sulfide Based Polymers

Post-Polymerization Modification Strategies

Post-polymerization modification involves altering the chemical structure of a polymer after its initial synthesis. This is a versatile method for introducing new functionalities without re-developing the entire polymerization process. nih.gov

Introduction of Sulfonic Acid Groups

The introduction of sulfonic acid (-SO₃H) groups is a common strategy to enhance hydrophilicity, ion-exchange capabilities, and proton conductivity in polymers. For aromatic polymers, this is typically achieved through sulfonation reactions using agents like sulfur trioxide or concentrated sulfuric acid. wikipedia.org This process is an electrophilic aromatic substitution, where the sulfonating agent attacks the aromatic rings within the polymer backbone. wikipedia.org The presence of the sulfide (B99878) linkage and the positions of the isocyanate groups in the 2,4'-diisocyanatodiphenyl sulfide monomer would influence the reactivity and regioselectivity of the sulfonation. The introduction of these acidic groups can transform a non-polar polymer into a water-soluble or water-dispersible one. nii.ac.jp

Surface Functionalization Techniques

Surface functionalization modifies the outermost layer of a polymer material without altering its bulk properties. nih.govmdpi.com This is particularly useful for applications requiring specific surface interactions, such as biocompatibility or adhesion. Techniques include:

Plasma Treatment: Exposing the polymer surface to plasma can introduce various functional groups (e.g., hydroxyl, carboxyl, amine) depending on the gas used. digitellinc.com

Wet Chemical Methods: Treating the surface with chemical solutions can graft functional molecules. For polyurethanes, surface hydrolysis can create reactive hydroxyl and amine groups. d-nb.info

Layer-by-Layer Assembly: This involves the sequential deposition of polymers with complementary interactions to build up a functional multilayer film on the surface.

These modifications can significantly alter surface properties like wettability and biocompatibility. digitellinc.comresearchgate.net

Grafting and Crosslinking Approaches

Grafting and crosslinking are methods used to significantly alter the mechanical and thermal properties of polymers.

Grafting: This process involves attaching polymer chains (grafts) as side chains to the main polymer backbone. researchgate.net This can be achieved through "grafting from," "grafting to," or "grafting through" methods, often initiated by radiation or chemical initiators. Grafting can be used to combine the properties of two different polymers, for instance, adding flexible side chains to a rigid backbone.

Crosslinking: Crosslinking creates covalent bonds between polymer chains, forming a three-dimensional network. researchgate.net In polyurethanes, crosslinking can be introduced by using monomers with a functionality greater than two or by secondary reactions of the urethane (B1682113) groups at high temperatures to form allophanate (B1242929) linkages. Crosslinking generally increases the material's rigidity, thermal stability, and solvent resistance.

Design of Responsive Polymer Systems

Responsive or "smart" polymers can undergo significant changes in their properties in response to external stimuli.

Stimuli-Responsive Behavior Through Chemical Modification

Chemical modifications can impart responsiveness to stimuli such as pH, temperature, or light.

pH-Responsive Behavior: Introducing acidic (e.g., carboxylic acid) or basic (e.g., amine) groups allows the polymer to swell or shrink based on the pH of the surrounding environment due to protonation or deprotonation.

Temperature-Responsive Behavior: Grafting temperature-sensitive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), can make the material exhibit a lower critical solution temperature (LCST), causing it to undergo a phase transition at a specific temperature.

Computational Chemistry and Modeling Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems. For 2,4'-Diisocyanatodiphenyl sulfide (B99878) and its derivatives, MD simulations can provide invaluable insights into their structural flexibility and the dynamics of the polymers they form. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to predict material properties from the bottom up. mit.eduacs.org

Conformational Analysis of 2,4'-Diisocyanatodiphenyl Sulfide and Its Oligomers

Computational studies on analogous diphenyl sulfide and diphenyl diselenide molecules have shown that the dihedral angles between the phenyl rings are crucial in determining the molecule's shape, which can range from "open" to "closed" conformations. rsc.org For this compound, a systematic conformational search would likely reveal several low-energy structures. The relative orientation of the two isocyanate (-NCO) groups is of particular interest as it will influence the direction of polymer chain growth.

Illustrative Conformational Data for this compound:

| Conformer | Dihedral Angle (C-S-C-C) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Global Minimum | ± 90 | 0.00 | Steric repulsion minimized |

| Local Minimum 1 | 0 | 1.5 - 2.5 | π-stacking between rings |

| Local Minimum 2 | 180 | 3.0 - 4.0 | Extended, linear-like structure |

| Transition State | Varies | > 5.0 | High-energy eclipsed conformations |

This table is illustrative and presents hypothetical data based on computational studies of similar molecules. Specific values for this compound would require dedicated quantum chemical calculations.

Polymer Chain Dynamics and Intermolecular Interactions

Once polymerized, the chains of poly(this compound) will exhibit complex dynamic behavior and engage in various intermolecular interactions. MD simulations can model these phenomena, providing a link between the chemical structure and the macroscopic properties of the polymer. mit.eduacs.org The interactions between polymer chains are critical in determining the material's mechanical strength, thermal stability, and solvent resistance. youtube.commdpi.com

The primary intermolecular forces at play in a polymer derived from this compound would include:

Van der Waals forces: Arising from temporary fluctuations in electron density, these are present between all atoms.

Dipole-dipole interactions: The polar urethane (B1682113) linkages formed during polymerization, as well as the sulfur atom, will create permanent dipoles that interact.

π-π stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability and rigidity of the polymer matrix. nih.govacs.org

Hydrogen bonding: If the isocyanate groups react with diols to form polyurethanes, the resulting N-H and C=O groups can form strong hydrogen bonds, significantly influencing the material's properties. youtube.com

Illustrative Intermolecular Interaction Energies in Poly(this compound):

| Interaction Type | Typical Energy Range (kcal/mol) | Contributing Moieties |

| Van der Waals | 0.1 - 2.0 | All atoms |

| Dipole-Dipole | 1.0 - 5.0 | Urethane/Urea (B33335) linkages, C-S-C group |

| π-π Stacking | 2.0 - 10.0 | Phenyl rings |

| Hydrogen Bonding | 3.0 - 10.0 | Urethane/Urea linkages (if present) |

This table is illustrative. The actual interaction energies would depend on the specific polymer structure and environment.

Polymerization Simulation and Prediction of Microstructure

Computational modeling can also simulate the polymerization process itself, offering predictions about the resulting polymer's microstructure. This is particularly important for a monomer like this compound, where the two isocyanate groups have different chemical environments (one is ortho to the sulfide bridge, the other is para). This difference in reactivity can lead to a non-random sequence of monomer addition and a complex polymer architecture.

Simulations of step-growth polymerization can be performed using kinetic Monte Carlo or other methods that model the reaction kinetics. fraunhofer.dersc.org Such simulations can predict:

Reaction kinetics: The relative rates of reaction of the 2- and 4'-isocyanate groups. capes.gov.brmdpi.com

Monomer sequence distribution: Whether the polymer chains have a random, alternating, or blocky arrangement of monomer units.

Degree of branching and cross-linking: Depending on the reaction conditions and the presence of side reactions, the formation of branched or cross-linked structures can be predicted. acs.org

Molecular weight distribution: The simulation can provide an estimate of the average molecular weight and the dispersity of the polymer chains.

Illustrative Predicted Microstructural Features of Poly(this compound):

| Microstructural Feature | Predicted Outcome | Influencing Factors |

| Monomer Reactivity Ratio (r₂/r₄') | < 1 | Steric hindrance at the 2-position |

| Sequence Distribution | Likely random with some blockiness | Relative reactivity of isocyanate groups |

| Chain Architecture | Primarily linear | Potential for side reactions leading to branching |

| Molecular Weight | High | Controlled by stoichiometry and reaction time |

This table presents hypothetical predictions. Experimental validation would be necessary to confirm these computational insights.

Advanced Analytical Characterization Methodologies for 2,4 Diisocyanatodiphenyl Sulfide and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure of 2,4'-Diisocyanatodiphenyl sulfide (B99878). These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information about its functional groups, bonding arrangement, and electronic properties.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,4'-Diisocyanatodiphenyl sulfide is dominated by the intense and characteristic absorption band of the isocyanate (-N=C=O) group. spectroscopyonline.comspectroscopyonline.com This asymmetrical stretching vibration appears in a distinct region of the spectrum where few other functional groups absorb, making it an excellent diagnostic marker. spectroscopyonline.comremspec.com

The key absorption bands for this compound are:

Isocyanate (-N=C=O) Asymmetric Stretch: This is the most prominent peak, typically appearing in the range of 2285-2250 cm⁻¹. remspec.comebrary.net Its high intensity is due to the large change in dipole moment associated with this vibration. spectroscopyonline.com

Aromatic C-H Stretch: These absorptions are typically found above 3000 cm⁻¹.

Aromatic C=C Bending: Vibrations from the benzene (B151609) rings appear in the 1600-1400 cm⁻¹ region.

C-S Stretch: The carbon-sulfur bond stretch is generally weak and appears in the fingerprint region, around 766 cm⁻¹. copernicus.org

Monitoring the disappearance of the strong isocyanate peak around 2270 cm⁻¹ is a common method for tracking the progress of reactions involving this compound, such as polyurethane formation. remspec.comresearchgate.net

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2285 - 2250 | Strong, Sharp |

| Aromatic C-H | Stretch | > 3000 | Variable |

| Aromatic C=C | In-ring Bending | 1600 - 1400 | Medium to Weak |

| C-S | Stretch | ~700 - 600 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structural elucidation. For this compound, both ¹H and ¹³C NMR are used to confirm the substitution pattern of the two aromatic rings.

In ¹H NMR, the aromatic protons will appear as a complex set of multiplets in the range of approximately 7.0-7.6 ppm. chemicalbook.com The exact chemical shifts and coupling patterns are influenced by the electronic effects of both the isocyanate groups and the sulfide bridge. cdnsciencepub.com The sulfide bridge allows for the transmission of electronic effects between the two phenyl rings, which can affect the electron density and thus the chemical shifts of the ring protons. cdnsciencepub.com

In ¹³C NMR, distinct signals will be observed for each unique carbon atom in the molecule. The carbon atom of the isocyanate group (-N=C=O) is highly deshielded and appears significantly downfield. The aromatic carbons will have signals in the typical aromatic region (approx. 110-160 ppm), with the carbons directly attached to the sulfur atom and the isocyanate groups showing characteristic shifts. rsc.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 7.6 | Complex multiplet patterns due to ortho, meta, and para coupling. |

| ¹³C | Isocyanate Carbon (-N=C =O) | 120 - 130 | |

| ¹³C | Aromatic Carbons (Ar-C) | 110 - 160 | Specific shifts depend on the position relative to the sulfide and isocyanate groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily π to π* transitions in conjugated systems. Aromatic compounds like this compound exhibit characteristic UV absorptions due to the benzene rings. youtube.com

The UV spectrum of benzene typically shows three absorption bands, often referred to as the E1, E2, and B bands. youtube.com In substituted benzenes, these bands can shift in wavelength (bathochromic or hypsochromic shift) and intensity. The presence of the sulfide linker and the two isocyanate groups, which extend the conjugated system across the molecule, is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. libretexts.org The spectrum will likely show intense absorptions below 300 nm, arising from π to π* transitions within the aromatic system. acs.org This technique is particularly useful in chromatography for the detection of aromatic isocyanates. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a compound's elemental formula. For this compound (C₁₄H₈N₂O₂S), the exact monoisotopic mass is 268.03064 Da. uni.lu HRMS can measure this mass with an error of less than 5 ppm, which is sufficient to distinguish it from other compounds with the same nominal mass but different elemental formulas. This technique is crucial for confirming the identity of the compound with a high degree of confidence. copernicus.orgnih.gov

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z |

|---|---|---|

| C₁₄H₈N₂O₂S | [M+H]⁺ | 269.03792 |

| C₁₄H₈N₂O₂S | [M+Na]⁺ | 291.01986 |

| C₁₄H₈N₂O₂S | [M+K]⁺ | 306.99380 |

Data sourced from PubChem. uni.lu

Fragmentation Pattern Analysis

In mass spectrometry, particularly when using techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, molecules fragment in predictable ways. nih.govnumberanalytics.com Analyzing these fragmentation patterns provides valuable structural information.

For this compound, fragmentation is expected to occur at several key locations:

Loss of Isocyanate Groups: Aromatic isocyanates often show fragmentation involving the loss of the -NCO group (42 Da) or related fragments. researchgate.net

Cleavage of C-S Bonds: The carbon-sulfur bonds linking the phenyl rings can cleave, leading to fragments corresponding to the individual substituted phenyl rings.

Ring Fragmentation: The aromatic rings themselves can break apart under high energy conditions.

The resulting mass spectrum will display a molecular ion peak (M⁺) and a series of fragment ion peaks. The identification of these fragments helps to piece together the original molecular structure, confirming the connectivity of the isocyanate groups and the sulfide bridge to the phenyl rings. acs.orgnih.gov For instance, the fragmentation of similar aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) has been studied, showing characteristic losses that help in its identification. nist.govufz.de

Chromatographic Separations

Chromatographic techniques are indispensable for separating and analyzing the components of polymeric systems. For polyurethanes based on this compound, Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) are particularly valuable.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. This information is critical as the molecular weight profoundly influences the mechanical and physical properties of the final polyurethane material. lcms.cz GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, which can penetrate the pores of the chromatographic column packing material.

In the analysis of polyurethanes derived from this compound, GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI indicates a more uniform polymer chain length, which can lead to more predictable material properties. The technique is also essential for monitoring polymerization kinetics, as the evolution of molecular weight over time can be tracked. dtic.mil For instance, studies on polyurethanes synthesized from various diisocyanates show that GPC can effectively track the formation of oligomers and high molecular weight chains during the reaction. dtic.milresearchgate.net

Table 1: Illustrative GPC Data for Polyurethanes Based on Aromatic Diisocyanates This table presents typical data obtained for polyurethanes derived from aromatic diisocyanates, analogous to what would be expected for polymers from this compound.

| Polymer System | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| MDI-based Polyurethane | 55,137 | - | - | researchgate.net |

| PEG/MDI-based Polyurethane | 56,947 | - | - | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of the this compound monomer and for monitoring the progress of polymerization reactions. Isocyanates are highly reactive and can undergo side reactions, leading to impurities that can affect the polymerization process and the final properties of the polymer.

HPLC methods, often involving derivatization of the isocyanate group, allow for the separation and quantification of the main diisocyanate from by-products and unreacted starting materials. epa.govepa.gov For example, a common method involves derivatizing the isocyanate with an agent like 1-(2-pyridyl)piperazine (B128488) to form a stable urea (B33335) derivative that can be easily detected by UV or mass spectrometry (MS) detectors. epa.gov This approach provides high sensitivity and selectivity. By analyzing samples at different reaction times, HPLC can be used to follow the consumption of the diisocyanate monomer and the formation of oligomeric species, providing crucial kinetic data for process optimization. dtic.mil

Table 2: Typical HPLC Retention Times for Derivatized Diisocyanate Standards This table provides representative retention times for common diisocyanates after derivatization, illustrating the data generated in an HPLC purity analysis.

| Compound (as Urea Derivative) | Retention Time (min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|

| 2,4-Toluene Diisocyanate (TDI) | ~10.5 | 254 | epa.gov |

| 4,4'-Methylene Diphenyl Diisocyanate (MDI) | ~12.5 | 254 | epa.gov |

| 1,6-Hexamethylene Diisocyanate (HDI) | ~8.0 | 254 | epa.gov |

Microscopy and Imaging Techniques

Microscopy techniques are essential for visualizing the morphology of polymers at the micro- and nanoscale. The phase-separated morphology of segmented polyurethanes, including those made from this compound, dictates many of their macroscopic properties.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography and nanomechanical properties of polymers. mdpi.comresearchgate.net In segmented polyurethanes, the hard segments (formed from the diisocyanate and chain extender) and soft segments (from the polyol) tend to phase-separate into distinct domains due to their thermodynamic incompatibility. mdpi.com

AFM can map these domains with nanoscale resolution. In tapping-mode AFM, height and phase images are generated. The phase image is particularly sensitive to differences in material properties, such as hardness and adhesion. Typically, the harder, more rigid hard-segment domains appear as bright regions in phase images, while the softer, more compliant soft-segment domains appear as dark regions. mdpi.com This allows for the direct visualization of the size, shape, and distribution of the hard domains within the soft matrix, which is critical for understanding the mechanical behavior of the material. utwente.nlutwente.nl

Table 3: AFM Observations of Microphase Separation in Polyurethanes This table summarizes typical findings from AFM studies on polyurethanes, highlighting the type of morphological information that can be obtained.

| Isocyanate Used | Observed Morphology | Key Finding | Reference |

|---|---|---|---|

| MDI | Distinct bright (hard) and dark (soft) regions with a clear interface. | Indicates a high degree of microphase separation due to the rigid aromatic structure. | mdpi.com |

| TDI | Less distinct phase separation compared to MDI. | Poorer molecular symmetry of TDI leads to more phase mixing. | mdpi.com |

| HMDI (aliphatic) | Blurred interface between bright and dark regions. | Lower degree of phase separation compared to MDI. | mdpi.com |

Unlike AFM, which typically probes the top surface layer, SEM can provide information from a greater depth and is often used to study the bulk morphology by imaging cryo-fractured surfaces. The contrast in SEM images can be based on topography or composition (using backscattered electrons). For example, SEM studies on various polyurethanes have revealed how the hard segment content and the type of diisocyanate influence the formation of spherulitic structures and the degree of phase segregation. bhu.ac.in Analysis of fracture surfaces by SEM can also provide insights into the failure mechanisms of the material, revealing whether the fracture is brittle or ductile. pressbooks.pub

Table 4: Morphological Features of Polyurethanes Observed by SEM This table gives examples of morphological features in polyurethanes as identified by SEM analysis.

| Polymer System | Observed Feature | Scale | Significance | Reference |

|---|---|---|---|---|

| Polyurethane Macroiniferter | Hard segment spherulites | 0.87 to 2.61 µm | Reveals two-phase morphology. | bhu.ac.in |

| Grafted Polyurethane Copolymer | Continuous morphology | - | Demonstrates influence of copolymerization on domain segregation. | bhu.ac.in |

| Polyurethane Microparticles | Spherical particles | ~500 nm | Characterization of particle size and shape. | researchgate.net |

Thermal Analysis of Polymer Systems

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. azom.comresearchgate.net For polyurethanes based on this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining their operational temperature limits and understanding their phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition profile of the polymer. The decomposition of polyurethanes typically occurs in multiple stages, corresponding to the breakdown of the hard and soft segments. mdpi.comosti.gov The structure of the diisocyanate has a significant impact on thermal stability; aromatic diisocyanates generally yield polyurethanes with higher thermal stability than aliphatic ones. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to identify thermal transitions such as the glass transition temperature (Tg) of the soft and hard segments, melting temperatures (Tm), and crystallization temperatures (Tc). researchgate.net The Tg of the soft segment is related to the flexibility of the polymer at low temperatures, while the thermal behavior of the hard segment domains influences the material's performance at elevated temperatures.

Table 5: Thermal Properties of Polyurethanes from Different Diisocyanates This table presents comparative thermal data for polyurethanes, illustrating the influence of the diisocyanate structure on thermal stability and transitions.

| Polymer System (Diisocyanate) | Decomposition Temp. (T5%, °C, Air) | Soft Segment Tg (°C) | Key Finding | Reference |

|---|---|---|---|---|

| MDI-based PU | 261–272 | - | Aromatic diisocyanates provide higher thermal stability. | mdpi.com |

| HDI-based PU | 252–265 | -69.4 | Aliphatic diisocyanates result in lower thermal stability but lower Tg. | mdpi.commdpi.com |

| TDI-based PU | - | - | Thermal properties are influenced by isocyanate symmetry and structure. | researchgate.net |

Compound Index

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. specialchem.com For a novel polymer derived from this compound, DSC would provide critical information about its amorphous and crystalline nature.

Key thermal transitions that would be determined by DSC include:

Glass Transition Temperature (Tg): This is a characteristic of the amorphous regions of a polymer and represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. azom.com This property is crucial for determining the service temperature range of a polymeric material.

Melting Temperature (Tm): For semi-crystalline polymers, the melting temperature is the peak of the endothermic event on a DSC thermogram, representing the transition from a crystalline solid to an amorphous liquid. youtube.com

Crystallization Temperature (Tc): Observed during the cooling cycle of a DSC experiment, this exothermic transition indicates the temperature at which the polymer chains organize into ordered crystalline structures. youtube.com

Currently, there is no published DSC data, such as specific values for Tg, Tm, or Tc, for this compound or its homopolymers and copolymers. The synthesis of such polymers and their subsequent analysis by DSC would be a valuable area of research to elucidate their structure-property relationships. For instance, a study on polyurethane hard segments synthesized from common diisocyanates like 4,4'-MDI provides a template for how such characterization would be approached. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Reduced Environmental Impact

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene. Future research will likely prioritize the development of greener, phosgene-free synthetic pathways to 2,4'-DDS. A significant area of exploration is the use of multicomponent polymerizations (MCPs) and reactions that utilize elemental sulfur, an abundant and low-cost industrial byproduct. wiley.comwiley-vch.de

Key research objectives include:

Catalyst Development: Designing efficient and selective catalysts for the direct carbonylation of corresponding amines or nitro compounds, bypassing the need for phosgene.

Elemental Sulfur Utilization: Investigating methods that incorporate elemental sulfur directly into the molecular backbone, potentially through reactions like the Willgerodt–Kindler reaction, which can be adapted for polymer synthesis. wiley-vch.de

Table 1: Comparison of Synthetic Approaches for Sulfur-Containing Monomers

| Synthesis Strategy | Traditional Method (e.g., Phosgenation) | Emerging "Green" Method (e.g., MCPs) |

| Primary Feedstocks | Petroleum-derived intermediates, Phosgene | Elemental sulfur, CO2, diols, diisocyanides |

| Key Advantages | Well-established, high yields | High atom economy, structural diversity, mild reaction conditions |

| Environmental Impact | Use of highly toxic reagents, significant waste | Reduced toxicity, utilization of waste products |

| References | wiley-vch.de | wiley-vch.deresearchgate.net |

Design of High-Performance Polymers with Enhanced Thermal and Mechanical Properties

The incorporation of the diphenyl sulfide (B99878) moiety into a polymer backbone is anticipated to confer exceptional properties. Analogous to high-performance materials like Polyphenylene Sulfide (PPS), polymers derived from 2,4'-DDS are expected to exhibit high thermal stability, chemical resistance, and excellent mechanical strength. knowde.com

Future research will focus on:

Polyurethane and Polyurea Synthesis: Using 2,4'-DDS as a monomer to create novel polyurethanes and polyureas. The rigid sulfide bridge is expected to enhance the thermal and dimensional stability of these polymers compared to conventional aliphatic or purely aromatic diisocyanates.

Copolymerization: Creating copolymers by reacting 2,4'-DDS with other diisocyanates or polyols to precisely tune the material's properties, such as flexibility, toughness, and glass transition temperature.